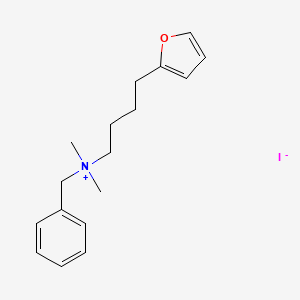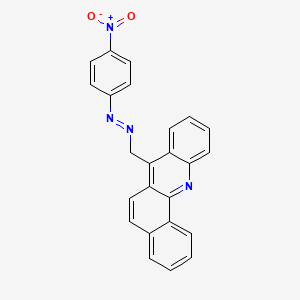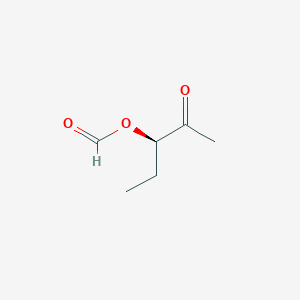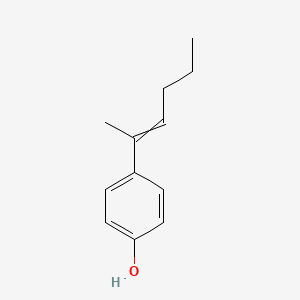![molecular formula C26H47NO3S B14499918 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid CAS No. 64844-43-5](/img/structure/B14499918.png)
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is a synthetic organic compound that belongs to the class of alkylbenzene sulfonates. This compound is characterized by its long alkyl chain and a sulfonic acid group attached to a benzene ring. It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfonic acid group . The process can be summarized as follows:
Alkylation: Benzene is alkylated with dodecyl chloride in the presence of a catalyst such as aluminum chloride to form dodecylbenzene.
Sulfonation: Dodecylbenzene is then sulfonated using sulfuric acid or oleum to introduce the sulfonic acid group, resulting in dodecylbenzene sulfonic acid.
Amination: The sulfonic acid derivative is further reacted with octylamine to introduce the octylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Nitrated or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better mixing of immiscible substances. It interacts with cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the octylamino group.
Sodium dodecylbenzenesulfonate: A common surfactant used in detergents.
Linear alkylbenzene sulfonates: A class of compounds with varying alkyl chain lengths and sulfonic acid groups.
Uniqueness
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is unique due to the presence of the octylamino group, which enhances its surfactant properties and makes it suitable for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
64844-43-5 |
|---|---|
Molekularformel |
C26H47NO3S |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
2-[12-(octylamino)dodecyl]benzenesulfonic acid |
InChI |
InChI=1S/C26H47NO3S/c1-2-3-4-5-13-18-23-27-24-19-14-11-9-7-6-8-10-12-15-20-25-21-16-17-22-26(25)31(28,29)30/h16-17,21-22,27H,2-15,18-20,23-24H2,1H3,(H,28,29,30) |
InChI-Schlüssel |
WZLGDIBAJPTFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)


![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)


![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)

![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)




